
3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine , also known by its IUPAC name (3-chloro-4-pyridinyl)methanamine , is a chemical compound with the molecular formula C₆H₇ClN₂ . It belongs to the class of thiadiazole derivatives and contains both a pyridine ring and a thiadiazole ring. The compound’s structure combines elements of pyridine and thiadiazole, imparting unique properties and potential applications .
Molecular Structure Analysis
The compound’s molecular structure consists of a chloropyridine moiety linked to a thiadiazole ring through an amino group. The chlorine atom at the 3-position of the pyridine ring contributes to its reactivity and electronic properties. The thiadiazole ring introduces heterocyclic features, potentially influencing its biological activity. Accurate characterization using techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography confirms the compound’s structure .
Scientific Research Applications
Anticancer Applications
Compounds structurally related to 3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine have been synthesized and evaluated for their anticancer potential. For example, a series of derivatives were assessed for in vitro anticancer activity against six human cancer cell lines, showing significant cytotoxicity. Notably, certain Mannich bases derived from these compounds exhibited potent activity, outperforming standard treatments in specific cases (Abdo & Kamel, 2015).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of derivatives of 3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine has yielded promising results. Novel derivatives prepared through various synthetic routes exhibited excellent antifungal and antibacterial activities, highlighting the compound's potential as a scaffold for developing new antimicrobial agents (Narayana et al., 2007).
Synthesis and Structural Analysis
The compound and its derivatives have been subject to numerous studies focusing on their synthesis, characterization, and structural analysis. These studies not only provide insights into the compound's chemical properties but also explore its potential applications in the development of new materials and chemical reactions. For instance, the synthesis and spectral analysis of certain derivatives have been conducted, offering valuable data on their molecular structure and stability (Dani et al., 2013).
Insecticidal Activity
In addition to its applications in medicine and chemistry, derivatives of 3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine have been evaluated for their insecticidal properties. Notably, certain derivatives showed remarkable activity against pests such as the cotton leafworm, indicating the potential of these compounds in agricultural pest control (Ismail et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-(3-chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c8-5-3-10-2-1-4(5)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOMGLLPOGPMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NSC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


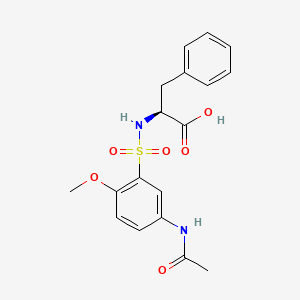
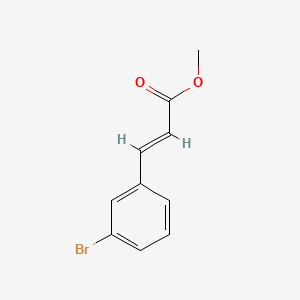
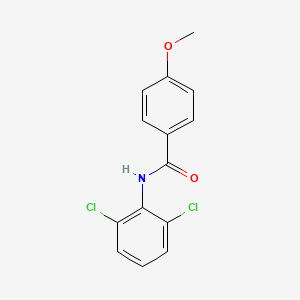
![2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2942253.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone](/img/structure/B2942258.png)
![1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2942260.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2942261.png)
![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B2942262.png)
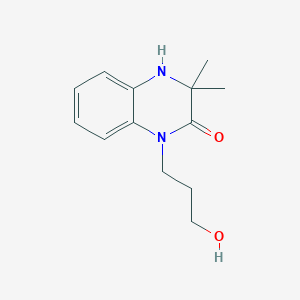
![ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2942264.png)
![4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2942267.png)
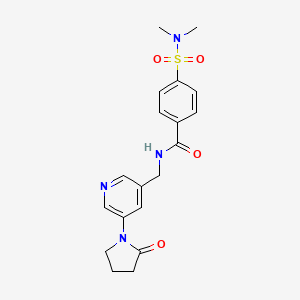
![2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2942270.png)